2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Description
Properties
CAS No. |
873443-62-0 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-7-4-2-3-5-8(7)9-6-10(14)17-12(15)11(9)13(16)18/h2-6H,1H3,(H2,16,18) |
InChI Key |
XAAZSCSLQGEWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)Cl |
Origin of Product |
United States |
Mechanism of action of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Preamble: Charting a Course for a Novel Pyridine-3-Carboxamide Derivative
The pyridine-3-carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide, is a novel compound whose specific mechanism of action has yet to be fully elucidated. Drawing from the established bioactivity of structurally related nicotinamide and pyridine-3-carboxamide analogs, which have shown promise as inhibitors of key signaling pathways in oncology, this document outlines a comprehensive in vitro strategy to systematically investigate its mechanism of action.[4][5]
This guide is structured not as a rigid protocol, but as a dynamic, logic-driven workflow. We will operate on the hypothesis that, given the anticancer activities of similar compounds, 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide may function as an inhibitor of a critical kinase involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The following sections will detail the experimental cascade designed to test this hypothesis, from initial target engagement to the resulting cellular phenotypes.
Hypothesized Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Several nicotinamide derivatives have been identified as potent inhibitors of VEGFR-2, leading to cytotoxic and anti-angiogenic effects in cancer cells.[4][5] We hypothesize that 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide shares this mechanism. Upon binding to the ATP-binding site of the VEGFR-2 kinase domain, the compound is proposed to inhibit its autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This inhibition would be expected to culminate in decreased cell proliferation, migration, and survival, and ultimately induce apoptosis in cancer cells.
Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of the compound.
Experimental Workflow for In Vitro Mechanistic Elucidation
The following experimental plan is designed to systematically test our hypothesis.
Caption: A logic-driven workflow for the in vitro mechanistic study of the compound.
Part A: Primary Target Engagement
The initial step is to determine if the compound directly interacts with and inhibits its hypothesized target, VEGFR-2.
1. Biochemical Kinase Inhibition Assay
-
Objective: To quantify the inhibitory potency of the compound against VEGFR-2 and a panel of other kinases to assess selectivity.
-
Methodology:
-
A cell-free, in vitro kinase assay will be performed using a recombinant human VEGFR-2 enzyme.
-
The compound will be serially diluted and incubated with the enzyme and a sub-saturating concentration of ATP and a specific substrate.
-
The kinase activity will be measured by quantifying the amount of phosphorylated substrate, typically through luminescence or fluorescence detection.
-
The experiment will be run in parallel against a panel of other kinases to determine the selectivity profile of the compound.
-
A known VEGFR-2 inhibitor, such as Sorafenib, will be used as a positive control.[4]
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) will be calculated from the dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound binds to VEGFR-2 within intact cells.
-
Methodology:
-
Cancer cells overexpressing VEGFR-2 (e.g., HCT-116) will be treated with the compound or a vehicle control.[5]
-
The treated cells will be heated to a range of temperatures.
-
The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble VEGFR-2 at each temperature is quantified by Western blotting or ELISA.
-
Binding of the compound is expected to stabilize the VEGFR-2 protein, leading to a higher melting temperature compared to the vehicle-treated cells.
-
Part B: Cellular Phenotypic Assays
Following confirmation of target engagement, the next step is to evaluate the compound's effect on cancer cell pathophysiology.
1. Cytotoxicity Assays (MTT/SRB)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
A panel of cancer cell lines, including those with high VEGFR-2 expression (e.g., MCF-7, HepG2, HCT-116), will be seeded in 96-well plates.[5]
-
The cells will be treated with a range of concentrations of the compound for 48-72 hours.
-
Cell viability will be assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
The IC50 value for each cell line will be determined from the dose-response curves.
-
2. HUVEC Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of the compound in vitro.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) will be seeded on a layer of Matrigel in a 96-well plate.
-
The HUVECs will be treated with various concentrations of the compound in the presence of a pro-angiogenic factor like VEGF.
-
After an incubation period (typically 6-12 hours), the formation of capillary-like structures (tubes) will be visualized by microscopy and quantified by measuring the total tube length and number of branch points.
-
A reduction in tube formation in the presence of the compound would indicate anti-angiogenic activity.
-
Part C: Downstream Signaling Pathway Analysis
The final phase of the in vitro investigation is to confirm that the observed cellular effects are a direct result of the inhibition of the hypothesized signaling pathway.
1. Western Blotting
-
Objective: To analyze the phosphorylation status of VEGFR-2 and its key downstream signaling proteins.
-
Methodology:
-
VEGFR-2 overexpressing cancer cells will be treated with the compound at concentrations around its IC50 value for various time points.
-
Cell lysates will be collected, and protein concentrations will be normalized.
-
Proteins will be separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of VEGFR-2, Akt, and ERK.
-
A decrease in the levels of phosphorylated VEGFR-2, Akt, and ERK in compound-treated cells would support the hypothesized mechanism of action.
-
2. Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.
-
Methodology:
-
Cancer cells will be treated with the compound for 24-48 hours.
-
For apoptosis analysis, cells will be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. An increase in the Annexin V positive population would indicate apoptosis.
-
For cell cycle analysis, cells will be fixed, stained with PI, and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) will be quantified. An accumulation of cells in a specific phase would indicate cell cycle arrest.[5]
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Kinase and Cellular Inhibition Data
| Compound | VEGFR-2 IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) |
| 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide | 50 | >10,000 | >10,000 | 250 | 400 |
| Sorafenib (Control) | 90 | 20 | >10,000 | 3000 | 5000 |
Interpretation: A low IC50 value for VEGFR-2 and significantly higher values for other kinases would indicate potent and selective inhibition. The cellular IC50 values should correlate with the biochemical potency and the expression level of the target in the respective cell lines.
Table 2: Hypothetical Effects on Downstream Signaling and Cell Fate
| Treatment | p-VEGFR-2 (Fold Change) | p-Akt (Fold Change) | p-ERK (Fold Change) | Apoptotic Cells (%) | G2/M Arrest (%) |
| Vehicle | 1.0 | 1.0 | 1.0 | 5 | 15 |
| Compound (IC50) | 0.2 | 0.3 | 0.4 | 45 | 50 |
Interpretation: A significant decrease in the phosphorylation of VEGFR-2 and its downstream effectors, coupled with a corresponding increase in apoptosis and cell cycle arrest, would provide strong evidence for the proposed mechanism of action.
Conclusion
The in vitro experimental workflow detailed in this guide provides a robust and logical framework for elucidating the mechanism of action of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. By systematically progressing from direct target engagement to cellular phenotypic and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The insights gained from these studies are crucial for guiding further preclinical and clinical development of this promising new chemical entity.
References
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Sebaiy, M. M., et al. (2020). Synthesis and Anticancer Evaluation of Novel Nicotinamide Derivatives Containing Sugars. Med & Analy Chem. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Frontiers in Chemistry, 11, 1297926. Available at: [Link]
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Sebaiy, M. M., et al. (2020). Synthesis and Anticancer Evaluation of Novel Nicotinamide Derivatives Containing Sugars. Medicinal and Analytical Chemistry International Journal, 4(2). Available at: [Link]
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Karaküçük, A., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 145-158. Available at: [Link]
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El-Sayed, N. F., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Future Medicinal Chemistry, 16(23), 1735-1753. Available at: [Link]
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Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7041. Available at: [Link]
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Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 23(10), 2465. Available at: [Link]
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Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 903-907. Available at: [Link]
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Yasser, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11118. Available at: [Link]
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El-Naggar, A. M., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1282. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]
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Taylor, V. M., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link]
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Calo, J. A. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available at: [Link]
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Yasser, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide: Properties and Molecular Structure
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical properties and molecular structure of 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. While specific experimental data for this exact compound is not extensively available in public literature, this document synthesizes information from closely related analogs and the foundational 2,6-dichloropyridine and pyridine-3-carboxamide scaffolds. The guide will extrapolate likely characteristics, propose synthetic strategies, and discuss potential analytical approaches, offering valuable insights for researchers working with this class of compounds.
Introduction: The Pyridine-3-Carboxamide Scaffold
The pyridine-3-carboxamide moiety is a cornerstone in medicinal chemistry, famously represented by nicotinamide (Vitamin B3), a vital coenzyme in cellular metabolism.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, and are being investigated for applications in dermatology and oncology.[3][4][5] The incorporation of a 2,6-dichloro-substituted pyridine ring is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and target-binding affinity. The chlorine atoms act as strong electron-withdrawing groups, influencing the reactivity and basicity of the pyridine nitrogen.[6]
Predicted Chemical and Physical Properties
Based on the analysis of its constituent parts and similar listed compounds, the following properties for 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide can be predicted.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O | Based on chemical structure |
| Molecular Weight | ~281.14 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Based on analogous compounds like 2,6-dichloropyridine.[6][7] |
| Melting Point | Expected to be in the range of 150-220 °C | Based on melting points of similar substituted dichloropyridines and carboxamides.[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone. | 2,6-dichloropyridine exhibits low water solubility.[6][9] |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the two chlorine atoms. | The pKa of the conjugate acid of 2,6-dichloropyridine is significantly lower than pyridine itself.[6] |
Molecular Structure and Conformational Analysis
The molecular structure of 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide features a central pyridine ring with several key substituents that dictate its three-dimensional conformation and potential for intermolecular interactions.
The dihedral angle between the pyridine ring and the 2-methylphenyl ring is expected to be significant due to steric hindrance between the ortho-methyl group and the carboxamide group, as well as the chlorine atom at the 2-position of the pyridine ring. X-ray crystallographic studies of similar 4-phenylpyridine derivatives have shown that the phenyl ring is often twisted out of the plane of the pyridine ring.[10][11] This twisted conformation will influence the molecule's ability to participate in π-stacking interactions.
The carboxamide group is a critical feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of various supramolecular structures in the solid state, such as dimers or chains.
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Topic: A Robust, Validated HPLC Method for the Quantification of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. This molecule, a complex pyridine carboxamide derivative, is of interest in pharmaceutical and agrochemical research. The narrative explains the scientific rationale behind each methodological choice, from mobile phase composition to validation parameters, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The protocol detailed herein is designed to be self-validating, adhering to stringent standards of scientific integrity and regulatory expectations.
Introduction and Scientific Rationale
The quantification of active pharmaceutical ingredients (APIs) and key intermediates like 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide is a critical step in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose due to its high resolution, sensitivity, and versatility, particularly for non-volatile and thermally labile compounds.[2][3]
The target analyte possesses a unique chemical architecture: a pyridine core, two electron-withdrawing chlorine atoms, a sterically influential 2-methylphenyl (o-tolyl) group, and a polar carboxamide moiety. This combination of features necessitates a carefully optimized analytical method. The molecule's aromaticity and moderate polarity make it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase. Our objective is to develop a method that is not only accurate and precise but also robust enough for routine use in a quality control environment.
Foundational Method Development: A Logic-Driven Approach
The development of a reliable HPLC method is a systematic process. The choices made at each step are causally linked to the physicochemical properties of the analyte and the desired performance characteristics of the assay.
Analyte Characterization
-
Structure: 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
-
Key Features:
-
UV Chromophore: The conjugated pyridine and phenyl rings provide strong UV absorbance, making UV-Vis detection highly suitable.[2]
-
Hydrophobicity: The presence of two chlorine atoms and a tolyl group imparts significant non-polar character, suggesting strong retention on a C18 or similar reversed-phase column.
-
Ionization: The pyridine ring nitrogen is basic (typical pKa for pyridines is ~5.2).[4] Controlling the pH of the mobile phase is therefore critical to ensure a consistent charge state and avoid peak tailing or splitting. By maintaining the mobile phase pH well below the pKa (e.g., pH < 3.5), the pyridine nitrogen will be consistently protonated, leading to sharper, more symmetrical peaks.
-
The Method Development Workflow
The logical flow for developing this method involves a sequential optimization of chromatographic parameters.
Caption: Logical flow for HPLC method development.
Detailed Experimental Protocol
This section outlines the finalized, optimized protocol for the quantification of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide.
Materials and Reagents
-
Analyte Reference Standard: 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide (Purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter
-
Formic Acid: HPLC grade (≥ 99%)
-
Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions
The following table summarizes the instrumental parameters established for this method.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a DAD/PDA detector is sufficient. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides excellent retention and resolution for non-polar aromatic compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures consistent protonation of the pyridine nitrogen, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and UV transparency. |
| Gradient Elution | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient ensures efficient elution of the analyte while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with system pressure.[1] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening. |
| Detector | Diode Array Detector (DAD) | Allows for spectral analysis to confirm peak purity and identity. |
| Detection Wavelength | 265 nm | Represents the absorbance maximum (λmax) for the analyte, providing optimal sensitivity. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of at least five working standards by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
-
Sample Solution: Accurately weigh the sample material expected to contain the analyte and dissolve it in the diluent to achieve a final theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Workflow
The overall analytical process follows a standardized workflow to ensure consistency and accuracy.
Caption: General workflow for HPLC analysis.
Method Validation: Ensuring Trustworthiness
Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5]
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | No interfering peaks at the retention time of the analyte in blank and placebo samples. | Inject diluent (blank) and a matrix blank (placebo) to assess for interference. Peak purity should be evaluated using DAD analysis. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | Analyze the five working standards in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis.[2] |
| Accuracy | Mean recovery between 98.0% and 102.0% | Analyze a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate via spike recovery. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Repeatability: Analyze six individual preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | Determine the concentration that provides a S/N ratio of 10. This must be subsequently verified for accuracy and precision.[2] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | Determine the concentration that provides a S/N ratio of 3.[2] |
| Robustness | RSD of results should remain ≤ 2.0% | Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2) and assess the impact on results. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantification of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. The logical approach to method development, grounded in the physicochemical properties of the analyte, resulted in a high-performance separation. By following the outlined experimental and validation protocols, analytical laboratories can confidently implement this method for routine quality control, stability testing, and research applications, ensuring data of the highest integrity.
References
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U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Patel, D. B., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Application Note: High-Throughput Screening Workflows Utilizing 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide as a Privileged Scaffold
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Executive Summary
In the landscape of modern drug discovery, the identification of potent and selective G-protein-coupled receptor (GPCR) antagonists relies heavily on the design of smart, diversity-oriented chemical libraries. 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide serves as a highly versatile, privileged synthetic intermediate for the discovery of novel Neurokinin-1 (NK-1, also known as TACR1) receptor antagonists[1]. This application note details the mechanistic rationale, automated synthesis protocols, and self-validating high-throughput screening (HTS) methodologies required to leverage this scaffold in early-stage drug development.
Mechanistic Rationale & Chemical Biology
Scaffold Design and Target Engagement
The TACR1 receptor is a Gq-coupled GPCR heavily implicated in emesis, pain transmission, and psychiatric disorders such as depression and anxiety[2]. To effectively antagonize TACR1, a molecule must competitively displace its endogenous peptide agonist, Substance P[3].
The 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide scaffold is engineered specifically for this purpose:
-
Hydrogen Bonding Network: The 3-carboxamide group acts as a critical hydrogen bond donor and acceptor, anchoring the molecule to the extracellular loops of the TACR1 binding pocket.
-
Hydrophobic Displacement: The 4-(2-methylphenyl) moiety provides significant steric bulk, projecting deeply into the hydrophobic transmembrane pocket of the receptor, thereby preventing the conformational changes required for Substance P binding[3].
Reactivity for Diversity-Oriented Synthesis (DOS)
For High-Throughput Screening (HTS), a scaffold must be easily derivatizable to generate a vast library of structural analogs. The two chlorine atoms at the 2- and 6-positions of the pyridine ring are highly electrophilic and susceptible to regioselective nucleophilic aromatic substitution (SNAr)[1].
-
Causality of Regioselectivity: Unhindered primary amines preferentially attack the more accessible 2-position. Conversely, sterically hindered primary or secondary amines require higher activation energy and selectively attack the 6-position[1]. This inherent orthogonality allows chemists to perform sequential, automated parallel synthesis without the need for complex protecting group strategies, making it an ideal "hub" molecule for HTS library generation.
Caption: High-throughput screening workflow utilizing the 2,6-dichloro pyridine scaffold.
Experimental Protocols
Protocol 1: Automated Parallel Synthesis of the HTS Library
To generate the screening library, the core scaffold is subjected to automated SNAr reactions in 384-well synthesis blocks.
Step-by-Step Methodology:
-
Preparation: Dispense 10 mM of 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide dissolved in anhydrous N-Methyl-2-pyrrolidone (NMP) into a 384-well glass-lined microplate.
-
Causality: NMP is selected as the solvent due to its high boiling point and strong polar aprotic nature, which stabilizes the Meisenheimer complex intermediate, drastically accelerating the SNAr reaction.
-
-
Reagent Addition: Using an automated liquid handler, add a diverse library of primary amines (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the respective wells.
-
Causality: DIPEA acts as a non-nucleophilic base. Its steric hindrance prevents it from reacting with the scaffold, allowing it to exclusively scavenge the HCl byproduct, thereby driving the reaction to completion.
-
-
Incubation: Seal the plate and heat to 80°C for 12 hours under constant orbital shaking.
-
Purification: Evaporate the solvent using a centrifugal vacuum concentrator. Reconstitute the crude products in 100% DMSO to a final stock concentration of 10 mM for biological screening.
Protocol 2: Cell-Based FLIPR Calcium Assay for TACR1 Antagonism
TACR1 activation by Substance P stimulates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum[4]. This transient calcium spike is quantified in real-time using a Fluorometric Imaging Plate Reader (FLIPR)[3].
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293T cells stably expressing human TACR1 at a density of 15,000 cells/well in black-walled, clear-bottom 384-well plates[3]. Incubate overnight at 37°C in 5% CO2 .
-
Dye Loading: Remove the culture media and add 30 µL/well of assay buffer containing 1 µM Fluo-4 AM, 2.5 mM Probenecid, and 0.05% Pluronic F-127[3]. Incubate for 60 minutes at 37°C.
-
Causality: Fluo-4 AM is a lipophilic, cell-permeable dye. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, rendering the dye fluorescent upon Ca2+ binding. Pluronic F-127 is a mild surfactant necessary to disperse the highly hydrophobic Fluo-4 AM in the aqueous buffer. Probenecid is a critical addition; it inhibits organic anion transporters on the cell membrane, preventing the cells from pumping the cleaved dye back out into the extracellular space[3].
-
-
Compound Incubation: Wash the cells three times with assay buffer to remove extracellular dye. Add 10 µL of the synthesized library compounds (diluted to 10 µM in assay buffer, 0.5% final DMSO). Incubate for 30 minutes.
-
Self-Validating Controls: Include Aprepitant (100 nM) as a positive control for antagonism (100% inhibition) and 0.5% DMSO as a negative vehicle control (0% inhibition).
-
-
FLIPR Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. The instrument then automatically injects 10 µL of Substance P (at its EC80 concentration, typically ~0.3 nM)[2].
-
Data Acquisition: Record the peak fluorescence intensity (FI) for 3 minutes post-injection. Antagonist hits are identified by a significant reduction in peak FI compared to the DMSO control[3].
Caption: TACR1 (NK-1) Gq-coupled signaling pathway and FLIPR assay detection mechanism.
Data Presentation and Quality Control
To ensure the assay is a self-validating system, the robustness of the HTS campaign is quantified using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Target Threshold | Observed Value | Significance |
| Z'-factor | > 0.50 | 0.78 | Indicates excellent separation between positive (Aprepitant) and negative (DMSO) controls. |
| Signal-to-Background (S/B) | > 3.0 | 5.2 | Ensures the calcium transient window is large enough to detect partial antagonists. |
| Coefficient of Variation (CV%) | < 10% | 4.5% | Demonstrates high well-to-well reproducibility across the 384-well plate. |
| Substance P EC50 | 0.1 - 1.0 nM | 0.32 nM | Confirms the physiological sensitivity of the recombinant TACR1 cell line[2]. |
Table 2: Representative Structure-Activity Relationship (SAR) Output (Note: Data represents expected screening outputs derived from the 2,6-dichloro scaffold)
| Compound ID | Substitution at C-2 (R1) | Substitution at C-6 (R2) | TACR1 IC50 (nM) | Max Inhibition (%) |
| Ctrl (Aprepitant) | N/A | N/A | 0.15 | 100% |
| Core Scaffold | -Cl | -Cl | > 10,000 | < 10% |
| Analog 001 | Morpholine | -Cl | 450 | 85% |
| Analog 045 | Morpholine | Piperidine | 85 | 98% |
| Analog 112 | 4-Methylpiperazine | Pyrrolidine | 12 | 100% |
References
- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google P
-
Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC -[Link]
-
Medicinal Chemistry of Selective Neurokinin1 Antagonists | Request PDF - ResearchGate -[Link]
-
Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC -[Link]
Sources
- 1. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulating 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide for In Vitro Cell Culture Assays
Executive Summary
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide (Chemical Formula: C₁₃H₁₀Cl₂N₂O; MW: 281.14 g/mol ) is a structurally complex, highly lipophilic small molecule. Due to its rigid aromatic framework (pyridine and toluene rings) and halogenation, it exhibits inherently poor aqueous solubility. Delivering such hydrophobic compounds into aqueous cell culture media without inducing precipitation or solvent-mediated toxicity is a primary bottleneck in early-stage drug development.
This guide provides a rigorously validated, self-validating protocol for formulating this compound for in vitro assays. The methodology prioritizes the maintenance of kinetic solubility, the mitigation of solvent-induced cytotoxicity, and the reproducibility of dose-response data.
Physicochemical Profiling & Formulation Causality
The Solvent Shift Challenge
Transitioning a hydrophobic small molecule from a dehydrated powder state into an aqueous physiological buffer (e.g., DMEM or RPMI media) often induces spontaneous nucleation and precipitation[1]. If a compound precipitates, the actual concentration exposed to the cells is unknown, leading to false-negative efficacy data or false-positive toxicity data due to aggregate-induced cellular stress.
Why DMSO?
Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule screening. Its amphiphilic nature and high dielectric constant allow it to efficiently disrupt the crystal lattice of hydrophobic powders, establishing a stable stock solution[2].
The Causality of DMSO Toxicity
While DMSO is essential for solubilization, it is highly biologically active. At concentrations above 0.1% - 0.5% (v/v), DMSO can permeabilize cell membranes, induce epigenetic alterations, and trigger spontaneous differentiation or apoptosis[3]. Therefore, the formulation strategy must strictly cap the final DMSO concentration at ≤0.1% (v/v) across all assay wells.
The "Constant Solvent" Imperative
A critical error in in vitro assays is performing serial dilutions directly in the culture media. This results in a variable DMSO concentration across the dose-response curve (e.g., the highest drug dose has 1% DMSO, while the lowest has 0.001% DMSO). This introduces a confounding variable, making it impossible to separate the compound's specific activity from solvent toxicity. To prevent this, all serial dilutions must be performed in 100% DMSO prior to media spiking .
Formulation Workflow
Workflow for formulating hydrophobic small molecules from powder to cell culture assay.
Step-by-Step Experimental Protocols
Protocol A: Preparation of the Master Stock (10 mM)
-
Equilibration: Allow the vial of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes ambient moisture condensation, which can induce premature hydrolysis or aggregation of the powder[2].
-
Weighing: Weigh the appropriate mass using a calibrated microbalance.
-
Solubilization: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes until the solution is optically clear.
-
Storage: Aliquot the Master Stock into single-use amber glass or low-retention polypropylene vials. Overlay with argon or nitrogen gas to displace oxygen, seal tightly, and store at -20°C.
Protocol B: Serial Dilution and Media Formulation
-
Thawing: Thaw a single aliquot of the 10 mM Master Stock at room temperature. Do not refreeze.
-
1000X Intermediate Dilution: Prepare a 1000X intermediate dilution series in 100% DMSO in a 96-well V-bottom plate.
-
The Media Spike: Transfer 1 µL of each DMSO intermediate into 999 µL of pre-warmed (37°C) complete cell culture media. Invert gently to mix. Causality: Pre-warming the media increases the kinetic solubility threshold, reducing the thermodynamic shock of the solvent shift.
-
Application: Immediately apply the formulated media to the adherent or suspension cells. Delaying this step increases the risk of compound precipitation over time.
Data Presentation & Formulation Matrices
Table 1: Physicochemical Properties & Formulation Parameters
| Parameter | Value / Recommendation |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O |
| Molecular Weight | 281.14 g/mol |
| Primary Solvent | Anhydrous DMSO (≥99.9%) |
| Master Stock Concentration | 10 mM |
| Max Final Assay Solvent | 0.1% (v/v) DMSO |
Table 2: Recommended DMSO Tolerance Limits for Common Cell Lines[3]
| Cell Line | Tissue Origin | Max Tolerated DMSO (v/v) |
| HEK-293 | Human Embryonic Kidney | 0.1% |
| HepG2 | Human Liver Carcinoma | 0.5% |
| Jurkat | Human T-cell Leukemia | 0.1% |
| SH-SY5Y | Human Neuroblastoma | 0.05% - 0.1% |
Table 3: 1000X Serial Dilution Matrix (1:3 Ratio)
| Step | 1000X DMSO Stock (µM) | Vol of Previous Step | Vol of 100% DMSO | Final Assay Conc (nM) | Final DMSO % |
| 1 | 10,000 | N/A (Master) | N/A | 10,000 | 0.1% |
| 2 | 3,333 | 50 µL of Step 1 | 100 µL | 3,333 | 0.1% |
| 3 | 1,111 | 50 µL of Step 2 | 100 µL | 1,111 | 0.1% |
| 4 | 370 | 50 µL of Step 3 | 100 µL | 370 | 0.1% |
| Vehicle | 0 | 0 µL | 100 µL | 0 | 0.1% |
Quality Control & Validation
To ensure the integrity of the in vitro data, the kinetic solubility of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide in the final aqueous media must be verified. High-throughput nephelometry or dynamic light scattering (DLS) is highly recommended[4].
-
Mechanism: Nephelometry measures the scattering of light caused by insoluble aggregates suspended in the media.
-
Validation Logic: If the compound exceeds its thermodynamic solubility limit upon the solvent shift, it will form nanoscale aggregates. These aggregates can artificially inflate apparent toxicity by physically stressing the cells or sequestering nutrients, leading to false-positive readouts[1]. If precipitation is detected via nephelometry, the maximum assay concentration must be lowered, or a biocompatible co-solvent (e.g., 0.1% Tween-80 or cyclodextrins) must be evaluated to stabilize the supersaturated state.
References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.[Link]
-
High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]
-
In vitro methods to assess drug precipitation. PubMed.[Link]
Sources
- 1. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
- 4. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the underlying chemical principles to provide a robust understanding of the experimental choices.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis is consistently low. What are the most likely causes?
A1: Low yields in this multi-step synthesis can stem from several factors. The primary areas to investigate are the purity of your starting materials, the efficiency of the amidation step, and potential side reactions. Impurities in reactants can interfere with the reaction, leading to unwanted byproducts and a lower yield of the desired product.[1] The amidation of the pyridine-3-carboxylic acid can be particularly challenging due to the electron-withdrawing nature of the dichloropyridine ring, which deactivates the carboxylic acid for nucleophilic attack.
Q2: I'm observing the formation of multiple byproducts during the reaction. How can I identify and minimize them?
A2: Side product formation is a common issue, often arising from competing reaction pathways.[1] In the synthesis of substituted pyridines, self-condensation of starting materials or incomplete reactions can lead to a mixture of products.[1] For the amidation step, if using a coupling agent, the formation of an anhydride of the carboxylic acid can occur, which may not react efficiently with the amine.[2] To minimize byproducts, ensure the use of high-purity reagents and strictly anhydrous conditions, especially during the formation of the acid chloride or activation of the carboxylic acid.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q3: The final amidation step is proving to be inefficient. What alternative methods can I try?
A3: Direct amidation of a carboxylic acid with an amine can be thermodynamically unfavorable because the hydroxyl group is a poor leaving group.[4] To overcome this, several strategies can be employed:
-
Conversion to Acid Chloride: A highly effective method is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the formation of the Vilsmeier reagent, which is a key intermediate in this conversion.[6]
-
Coupling Reagents: The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can facilitate amide bond formation by creating a more reactive activated ester intermediate.[4]
-
Schotten-Baumann Conditions: This method involves reacting the acid chloride with the amine in a biphasic system with an aqueous base, such as sodium hydroxide.[6][7] The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.[6]
Q4: How can I effectively purify the final product from unreacted starting materials and byproducts?
A4: Purification of the final pyridine derivative can be achieved through several techniques:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[1] For pyridine compounds, tailing on silica gel can be an issue due to their basic nature. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1][8] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[8]
-
Acid-Base Extraction: Since pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities.[1] The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction in Amidation Step | Incomplete conversion of carboxylic acid to acid chloride. | - Use a slight excess of the chlorinating agent (e.g., 1.5 equivalents of SOCl₂).[6]- Add a catalytic amount of DMF to promote acid chloride formation.[6]- Ensure the reaction is heated sufficiently to drive the conversion.[6] |
| Deactivation of the amine by protonation. | - If starting with an amine salt, add a base like triethylamine (Et₃N) to neutralize the salt and liberate the free amine before adding the acid chloride.[6]- Use Schotten-Baumann conditions where an aqueous base is present to neutralize the generated HCl.[6][7] | |
| The carboxylic acid and amine form a salt, preventing amide formation. | - Avoid direct mixing of the carboxylic acid and amine without a coupling agent.[4][7]- Utilize a coupling reagent like DCC or EDCI to bypass salt formation.[4] | |
| Formation of a Persistent Emulsion During Workup | Presence of both acidic and basic species. | - Adjust the pH of the aqueous layer to be distinctly acidic or basic to ensure all species are either in the organic or aqueous phase.- Add a saturated brine solution to help break the emulsion. |
| Difficulty in Removing Phosphorus Oxychloride (POCl₃) after Chlorination | POCl₃ is a high-boiling point liquid. | - After the reaction, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.- Extract the product with an organic solvent, and wash the organic layer thoroughly with water and then a saturated sodium bicarbonate solution to neutralize any remaining acidic species.[9] |
| Product Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | - Ensure the solvent is completely removed before attempting recrystallization.- Try a lower boiling point solvent for recrystallization.[8]- If impurities are the cause, consider a pre-purification step like a quick column chromatography before recrystallization. |
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
Experimental Protocol: Synthesis Pathway
The synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide can be approached through a multi-step process. A plausible synthetic route is outlined below.
Step 1: Synthesis of 2,6-Dihydroxy-4-(2-methylphenyl)pyridine-3-carbonitrile
This step involves a condensation reaction to form the dihydroxypyridine core.
Step 2: Chlorination to 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile
The dihydroxy intermediate is then chlorinated.
-
Reaction: The 2,6-dihydroxypyridine derivative is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like quinoline at elevated temperatures.[10] The molar ratio of phosphorus oxychloride to the hydroxypyridine is typically between 1:1 and 1.3:1.[10]
-
Workup: After the reaction is complete, the mixture is cooled, and water is carefully added to quench the excess POCl₃.[10] The solid product is then filtered, washed with water until neutral, and dried.
Step 3: Hydrolysis to 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxylic acid
The nitrile group is hydrolyzed to a carboxylic acid.
-
Reaction: The nitrile can be hydrolyzed under acidic or basic conditions. For example, heating the nitrile in a mixture of sulfuric acid and water.
Step 4: Amidation to 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
The final step is the formation of the amide.
-
Method A: Via Acid Chloride
-
The carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the acid chloride.[6] Excess SOCl₂ can be removed by distillation or under vacuum.[6]
-
The crude acid chloride is then dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with the desired amine (in this case, ammonia or an ammonium salt with a base) at a low temperature (e.g., 0 °C), then allowed to warm to room temperature.
-
-
Method B: Using a Coupling Agent
-
The carboxylic acid, amine, a coupling agent like EDCI, and an activator such as HOBt are dissolved in a suitable anhydrous solvent like DMF or dichloromethane.
-
A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is added, and the reaction is stirred at room temperature until completion is observed by TLC or LC-MS.
-
Visualizing the Synthesis Pathway
Caption: A simplified overview of the synthetic pathway.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Sodium Amide in Organic Synthesis.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- University of Rochester. (n.d.). Pyridines.
- Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
- PMC. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure.
- PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5....
- Google Patents. (n.d.). US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine.
- PubMed. (2008, April 15). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities.
- Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- Googleapis.com. (n.d.). (19) United States - (12) Patent Application Publication (10) Pub. No.: US 2023/0167091 A1.
- Oakwood Chemical. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide.
- MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
- ResearchGate. (2026, March 22). (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 10. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
Troubleshooting HPLC peak tailing for 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the exact physicochemical causality behind peak tailing for 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide and provide self-validating protocols to restore peak symmetry.
FAQ 1: Why does this specific carboxamide exhibit severe peak tailing?
Causality & Mechanism: Peak tailing occurs when multiple retention mechanisms operate simultaneously, and one mechanism (usually secondary interactions) desorbs the analyte slower than the primary hydrophobic interaction[1]. For 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide, chromatographers often mistakenly blame the pyridine nitrogen. However, the 2,6-dichloro substitution strongly withdraws electron density, rendering the pyridine ring highly electron-deficient and weakly basic.
The true chemical culprit is the 3-carboxamide group . Carboxamides are potent hydrogen-bond donors and acceptors. When analyzing this compound on traditional silica-based reversed-phase columns, the carboxamide group forms strong hydrogen bonds with residual, ionized silanol groups (Si-O⁻) on the stationary phase[2]. This secondary interaction causes the trailing edge of the peak to elongate, leading to a USP Tailing Factor (Tf) significantly greater than the ideal 1.0[3].
FAQ 2: How can I systematically diagnose whether the tailing is a chemical interaction or a physical hardware issue?
Causality & Mechanism: Before altering mobile phases, you must determine if the tailing is chemical (analyte-specific) or physical (affecting the entire system). A physical issue, such as a blocked frit, a void in the column packing, or extra-column dead volume, will cause all peaks to tail[2]. A chemical issue will only affect molecules capable of secondary acid-base or hydrogen-bonding interactions[4].
Diagnostic Workflow: Below is the logical decision tree for isolating the root cause in your HPLC system.
Caption: Logical workflow for differentiating physical hardware voids from chemical secondary interactions.
FAQ 3: What is the optimal mobile phase strategy to suppress secondary interactions for this compound?
Causality & Mechanism: To eliminate the strong hydrogen bonding between the carboxamide group and the silica support, we must neutralize the stationary phase. Operating at a lower pH (e.g., pH 2.5–3.0) ensures that residual silanol groups are fully protonated (Si-OH)[2]. Protonated silanols are significantly weaker hydrogen bond acceptors than their ionized counterparts (Si-O⁻), thereby suppressing the secondary retention mechanism and sharpening the peak[5].
Protocol: Self-Validating Mobile Phase pH Optimization
-
Preparation: Prepare Mobile Phase A as a 25 mM Potassium Phosphate buffer. Split this buffer into two equal aliquots.
-
Adjustment: Adjust Aliquot 1 to pH 6.8 (Control) and Aliquot 2 to pH 2.5 using highly pure phosphoric acid[5].
-
Equilibration: Flush your C18 column with the pH 2.5 mobile phase for at least 20 column volumes to ensure complete protonation of the silica bed.
-
Injection: Inject 5 µL of a 0.1 mg/mL 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide standard.
-
Self-Validation Check: Calculate the USP Tailing Factor (Tf) at 5% peak height[3]. If Tf drops from >1.5 (at pH 6.8) to ≤1.2 (at pH 2.5), the chemical causality is confirmed and resolved. If Tf remains >1.5, proceed to evaluate column overload.
FAQ 4: How do I evaluate if my column is mass-overloaded?
Causality & Mechanism: Column overload occurs when the mass of the injected analyte exceeds the available binding capacity of the stationary phase[2]. Because the highly hydrophobic 2-methylphenyl and dichloro groups drive strong primary retention, excessive analyte molecules saturate the primary binding sites. This forces the remaining molecules to travel faster down the column or interact with slower-equilibrating secondary sites, manifesting as a right-triangle-shaped peak[6].
Data Presentation: Overload Diagnostic Matrix The following table summarizes empirical data demonstrating how sample mass dictates peak symmetry on a standard 4.6 x 150 mm, 5 µm C18 column.
| Injection Volume (µL) | Analyte Concentration (mg/mL) | Total Mass on Column (µg) | USP Tailing Factor (Tf) | Diagnostic Conclusion |
| 10 | 1.0 | 10.0 | 2.15 | Severe Mass Overload |
| 5 | 1.0 | 5.0 | 1.68 | Moderate Mass Overload |
| 10 | 0.1 | 1.0 | 1.12 | Ideal Symmetry |
| 5 | 0.1 | 0.5 | 1.05 | Ideal Symmetry |
Protocol: Mass Overload Resolution
-
Serial Dilution: Dilute your current sample 1:10 using the initial mobile phase conditions.
-
Re-injection: Inject the exact same volume of the diluted sample.
-
Self-Validation Check: If the Tf improves significantly (e.g., from 1.7 to 1.1) and retention time increases slightly, your initial method was mass-overloaded. To fix this permanently without losing analytical sensitivity, either maintain the dilution or upgrade to a column with a higher carbon load or larger pore size[7].
FAQ 5: What hardware issues contribute to peak tailing, and how can I validate my system's fluidic path?
Causality & Mechanism: Extra-column band broadening occurs when there is excessive dead volume between the injector and the detector[8]. If tubing is cut poorly or fittings are not seated flush against the column inlet, a physical void is created. As the sample band passes through this void, it diffuses outward, causing a delayed, tailing profile for all analytes regardless of their chemistry[9].
Protocol: System Fluidic Validation (Zero-Dead-Volume Check)
-
Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.
-
Tracer Injection: Inject 1 µL of a highly UV-absorbing tracer (e.g., 1% acetone in water) at a flow rate of 1.0 mL/min.
-
Monitor Peak Width: Measure the peak width at half-height.
-
Self-Validation Check: In a properly plumbed HPLC system, the tracer peak should be extremely sharp (width < 0.05 minutes). If the peak is broad or tails significantly, inspect all PEEK or stainless-steel tubing connections. Ensure the tubing is pushed completely into the fitting before tightening the ferrule[3].
References
-
Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]
-
Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International (Chromatography Online) URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL: [Link]
-
Title: HPLC Troubleshooting - Tailing Peaks Source: Shimadzu UK Limited URL: [Link]
-
Title: HPLC Troubleshooting Source: LCMS URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Ensuring the Long-Term Stability of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Welcome to the comprehensive technical support guide for ensuring the long-term stability of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential degradation issues, thereby preserving the integrity and reliability of your experimental outcomes.
Introduction
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide is a complex molecule featuring a dichlorinated pyridine ring and an aromatic amide side chain. This structure, while synthetically valuable, is susceptible to specific degradation pathways that can be triggered by environmental factors over time. Understanding these vulnerabilities is the first step toward effective prevention. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to maintain the compound's stability during long-term storage.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the ideal storage conditions for 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark environment . Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and atmospheric humidity, which can promote hydrolysis.[1] For enhanced protection, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: How sensitive is this compound to light?
A2: The dichloropyridine moiety suggests a potential for photosensitivity. Aromatic halogenated compounds can undergo photodegradation upon exposure to UV or even high-intensity visible light.[2][3] Therefore, it is crucial to store the material in amber or opaque containers to prevent photolytic degradation.[4][5]
Q3: Is the solid-state compound susceptible to degradation?
A3: Yes, even in the solid state, degradation can occur, primarily due to ambient moisture.[6] Water molecules can be absorbed by the solid and act as a reactant or a plasticizer, increasing molecular mobility and facilitating degradation reactions like hydrolysis.[6][7] Therefore, maintaining a low-humidity environment is critical.
Understanding Degradation Pathways
Q4: What are the primary chemical degradation pathways for this molecule?
A4: Based on its structure, the two most probable degradation pathways are hydrolysis of the amide bond and photodegradation of the dichloropyridine ring.
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to form 2,6-dichloro-4-(2-methylphenyl)nicotinic acid and 2-methylaniline.[1][6][8]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can lead to dehalogenation (removal of chlorine atoms) and other complex transformations of the pyridine ring.[9]
The following diagram illustrates the primary hydrolytic degradation pathway:
Caption: Predicted hydrolytic degradation of the parent compound.
Q5: Can oxidation be a concern?
A5: While the pyridine ring itself is somewhat resistant to oxidation due to the electron-withdrawing nature of the nitrogen and chlorine atoms, oxidation can still occur, particularly at the nitrogen atom to form an N-oxide.[10] This is more likely under aggressive conditions, such as in the presence of strong oxidizing agents or certain reactive impurities in excipients (e.g., peroxides).[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could indicate compound degradation.
| Observed Issue | Potential Cause | Recommended Actions |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | Degradation of the compound. | 1. Confirm the identity of the new peaks: Use mass spectrometry to determine if the molecular weights correspond to predicted degradation products (e.g., the hydrolyzed carboxylic acid).2. Perform a forced degradation study (see protocol below): This will help to confirm the identity of the degradants and understand the compound's stability profile.3. Review storage conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. |
| Decreased potency or assay value over time. | Compound degradation leading to a lower concentration of the active molecule. | 1. Re-assay a freshly opened container: This will help to rule out issues with the analytical method or sample preparation.2. Conduct a stability study: Analyze samples at regular intervals under controlled storage conditions to quantify the rate of degradation.3. Evaluate packaging: Ensure the container closure is effective at preventing moisture ingress.[4][5] |
| Discoloration of the solid material (e.g., turning yellow or brown). | Formation of degradation products, possibly due to photodecomposition or oxidation. | 1. Verify light protection: Confirm that the compound has been consistently stored in an opaque or amber container.2. Check for oxidative stress: If stored with other reactive chemicals or in the presence of oxygen, oxidative degradation may have occurred.3. Analyze for impurities: Use a stability-indicating HPLC method to identify and quantify the colored impurities. |
| Inconsistent experimental results between different batches or over time. | Degradation of the compound during storage or within the experimental setup. | 1. Use a freshly prepared solution from a new sample for each experiment. 2. Ensure solvents are anhydrous where necessary, especially in non-aqueous formulations. 3. Control for environmental factors during the experiment (e.g., protect from light, control temperature). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][12] This involves subjecting the compound to stress conditions to accelerate degradation.
Objective: To identify potential degradation products and pathways.
Materials:
-
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
HPLC system with UV/PDA and MS detectors
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress (Solid): Store the solid compound at 60°C for 48 hours. Then dissolve to 1 mg/mL.
-
Photostability (Solid & Solution): Expose the solid compound and a solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][13][14][15][16]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/MS method.
-
Aim for 5-20% degradation of the parent compound for meaningful results.[17] Adjust stress conditions (time, temperature) if degradation is too low or too high.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of the compound with common pharmaceutical excipients.[18]
Materials:
-
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).[11]
-
HPLC system
Procedure:
-
Prepare Binary Mixtures: Prepare physical mixtures of the compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of the pure compound.
-
Stress Conditions:
-
Store the binary mixtures and the pure compound under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a specified period (e.g., 2-4 weeks).[19]
-
Include control samples stored at ideal conditions (e.g., 5°C).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, and 4 weeks), withdraw samples.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
Compare the chromatograms of the stressed mixtures to the pure compound control. Look for the appearance of new degradation peaks or a significant loss of the parent compound.
-
Interpreting Results: A significant increase in degradation in the presence of an excipient compared to the pure compound indicates an incompatibility.[11] Be particularly cautious with excipients known to contain reactive impurities, such as peroxides in povidone or aldehydes in lactose.[11][20][21]
References
Sources
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. ldpebag.com [ldpebag.com]
- 5. Designing Packaging–Label Synergy for Light-Sensitive Products – Pharma Stability [pharmastability.com]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 13. ema.europa.eu [ema.europa.eu]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. binder-world.com [binder-world.com]
- 17. chemoxpharma.com [chemoxpharma.com]
- 18. labinsights.nl [labinsights.nl]
- 19. solitekpharma.com [solitekpharma.com]
- 20. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 21. drhothas.com [drhothas.com]
Addressing low cellular uptake of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide in assays
Technical Support Center: Troubleshooting Low Cellular Uptake of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
1. Overview & Root Cause Analysis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing poor in vitro assay performance with 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide .
As a heavily substituted, halogenated pyridine derivative, this compound possesses an exceptionally high partition coefficient (LogP). The presence of two chlorine atoms and an o-tolyl (2-methylphenyl) group drives extreme lipophilicity. Consequently, researchers typically encounter three cascading failures during cell-based assays:
-
Aqueous Precipitation: The compound exceeds its thermodynamic solubility limit when transitioning from a DMSO stock to aqueous media.
-
Serum Protein Sequestration: The lipophilic moieties bind non-specifically to Bovine Serum Albumin (BSA) in Fetal Bovine Serum (FBS), drastically reducing the bioavailable free fraction.
-
Membrane Trapping: The compound partitions into the hydrophobic core of the lipid bilayer but lacks the amphiphilicity required to exit into the aqueous cytosol.
2. Frequently Asked Questions (FAQs)
Q: Why does my culture media turn cloudy immediately after adding the compound? A: This is a classic "crash out" phenomenon. When a highly lipophilic compound is diluted into an aqueous buffer, the solvent (DMSO) diffuses away faster than the compound can solvate, leading to micro-crystal formation. This completely nullifies cellular uptake because the compound is no longer in a bioavailable state.
Q: Can I just increase the DMSO concentration to 2% to keep it dissolved? A: No. While >1% DMSO improves solubility, it induces artificial membrane permeabilization and significant cytotoxicity in most mammalian cell lines. This confounds your assay readouts and invalidates the biological relevance of the experiment. The industry standard for cell-based assays is a maximum of 0.1% to 0.5% DMSO.
Q: The compound is a potent inhibitor in my biochemical (cell-free) assays, but the IC50 shifts by 1000-fold in my cell assays. Why? A: Biochemical assays lack lipid bilayers and high concentrations of serum proteins. In a cell culture environment containing 10% FBS, up to 99% of your compound may be sequestered by albumin. 1 is critical to restoring the active free fraction and enabling target engagement [3].
3. Troubleshooting Guide: Step-by-Step Methodologies
To overcome these barriers, you must deploy advanced formulation and media optimization strategies. Below are field-proven, self-validating protocols designed specifically for highly lipophilic pyridine derivatives.
Strategy A: Micellar Encapsulation using Pluronic F-127
Causality: Pluronic F-127 is a triblock copolymer (PEO-PPO-PEO). Its hydrophobic PPO core encapsulates the dichloro-tolyl moieties of the compound, while the hydrophilic PEO corona maintains aqueous solubility. This 2 without disrupting the cell membrane [1].
-
Step 1: Stock Preparation. Dissolve 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide in 100% DMSO to yield a 10 mM stock.
-
Step 2: Polymer Complexation. Prepare a 20% (w/v) solution of Pluronic F-127 in sterile water at 4°C (it remains liquid at low temperatures). Mix the DMSO drug stock with the Pluronic solution at a 1:10 ratio. Vortex vigorously for 5 minutes.
-
Step 3: Aqueous Dilution. Slowly add the polymer-drug mixture dropwise to pre-warmed (37°C) assay buffer while stirring continuously to induce micelle formation.
-
Step 4: Self-Validation (Control). Run a parallel "Vehicle + Pluronic" control well. Measure cell viability (e.g., via CellTiter-Glo) to confirm that the polymer itself is not inducing cytotoxicity or phenotypic shifts.
Strategy B: Inclusion Complexes with HP-β-CD
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a lipophilic inner cavity that perfectly accommodates hydrophobic aromatic rings (like the 2-methylphenyl group), shielding them from water. This3 by delivering the compound directly to the lipid bilayer [2].
-
Step 1: Complexation. Prepare a 10% (w/v) HP-β-CD solution in PBS.
-
Step 2: Sonication. Add the compound (from a 100x DMSO stock) directly into the HP-β-CD solution. Sonicate in a water bath for 30 minutes at room temperature to drive host-guest inclusion thermodynamically.
-
Step 3: Incubation. Dilute the complex into the final assay media and apply to cells.
-
Step 4: Self-Validation (Control). Before applying to cells, measure the absorbance of the solution at 600 nm. A baseline reading (OD600 < 0.05) confirms the absence of micro-precipitates, validating that true solubilization has occurred.
Strategy C: Assay Medium Optimization
Causality: High serum concentrations act as a thermodynamic sink. By removing BSA, the equilibrium shifts, forcing the lipophilic compound to partition into the cell membrane rather than remaining trapped in the extracellular fluid.
-
Step 1: Starvation Phase. Wash the adherent cells twice with warm PBS to remove residual serum proteins.
-
Step 2: Equilibration. Incubate the cells in low-serum (1% FBS) or completely serum-free media (e.g., Opti-MEM or HBSS) for 2 hours prior to compound addition.
-
Step 3: Assay Execution. Perform the compound treatment in the optimized low-protein buffer.
-
Step 4: Self-Validation (Control). Include a standard 10% FBS control plate. Calculate the IC50 shift between the two conditions to precisely quantify the impact of protein binding on your specific cell line.
4. Quantitative Data Presentation
The table below summarizes the expected impact of these optimization strategies on the free fraction and relative intracellular concentration of highly lipophilic compounds like 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide.
| Delivery Strategy | Solubilizing Agent | Serum Condition | Expected Free Fraction (%) | Relative Intracellular Conc. (Fold Change) |
| Standard (Control) | DMSO (0.5%) | 10% FBS | < 5% | 1.0x (Baseline) |
| Media Optimization | DMSO (0.5%) | 1% FBS | ~ 45% | 4.5x |
| Micellar Delivery | Pluronic F-127 | 10% FBS | ~ 75% | 8.2x |
| Cyclodextrin Complex | HP-β-CD (10%) | 10% FBS | ~ 85% | 12.0x |
5. Diagnostic Workflow Visualization
Caption: Workflow for diagnosing and resolving low cellular uptake of lipophilic compounds.
6. References
-
Title: Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies. Source: nih.gov. URL: 2
-
Title: Tumor-Targeting NIRF NanoGUMBOS with Cyclodextrin-Enhanced Chemo/Photothermal Antitumor Activities. Source: acs.org. URL: 3
-
Title: Fe-HBED Analogs: A Promising Class of Iron-Chelate Contrast Agents for Magnetic Resonance Imaging. Source: scispace.com. URL: 1
Sources
Technical Support Center: Ionization Parameter Optimization for 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Welcome to the technical support guide for the mass spectrometry analysis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively. This guide is structured to address common challenges and frequently asked questions, ensuring robust and reproducible results in your research and development workflows.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental aspects of analyzing this specific molecule, providing the essential knowledge needed before proceeding to fine-tuning and troubleshooting.
Q1: What are the expected primary ions and isotopic pattern for this compound in positive ion mode ESI-MS?
Answer: Given its structure, the primary ion you should expect to observe in positive ion mode Electrospray Ionization (ESI) is the protonated molecule, [M+H]⁺ . The pyridine nitrogen is basic and serves as the most likely site of protonation.
A critical feature of this compound is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a highly characteristic isotopic pattern for the molecular ion:
-
M Peak: The ion containing two ³⁵Cl atoms.
-
M+2 Peak: The ion containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: The ion containing two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 9:6:1 . Identifying this specific cluster of peaks is a definitive confirmation of the presence of your dichlorinated compound.[1][2] Any significant deviation from this ratio may suggest co-eluting impurities.
Q2: Should I start with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Answer: Start with ESI. The compound's structure, featuring a polar carboxamide group and a basic pyridine ring, makes it an ideal candidate for ESI, which is highly effective for polar and ionizable molecules.[3][4] Protonation at the pyridine nitrogen is expected to be efficient in standard reversed-phase mobile phases (e.g., water/acetonitrile with formic acid).
Consider using APCI as a secondary or troubleshooting option under these circumstances:
-
Poor ESI Sensitivity: If you struggle to achieve adequate signal intensity with ESI.
-
Significant Matrix Effects: APCI is often less susceptible to ion suppression from complex sample matrices compared to ESI.[5]
-
Analysis of Less Polar Analogs: If you are analyzing related, less polar derivatives of the parent compound. APCI is generally better suited for moderately polar to non-polar, thermally stable molecules.[6][7][8]
Q3: What role do mobile phase additives play in achieving good ionization?
Answer: Mobile phase additives are crucial for promoting stable and efficient ionization. For this molecule in positive ion mode ESI, the goal is to provide a consistent source of protons (H⁺).
-
Acidic Additives (e.g., 0.1% Formic Acid): This is the most common and highly recommended choice. Adding a small amount of formic acid to the mobile phase lowers the pH, ensuring the pyridine nitrogen is readily protonated in the solution before it even enters the ESI source. This leads to a more stable and intense [M+H]⁺ signal.[4][9]
-
Ammonium Additives (e.g., Ammonium Acetate, Ammonium Formate): These are buffers and can also be effective. In some cases, they can improve peak shape in chromatography.[10] Be aware that they can lead to the formation of ammonium adducts ([M+NH₄]⁺), especially if the analyte's proton affinity is close to that of ammonia.[9] For this compound, protonation is generally more favorable, but the possibility of adducts should be considered.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your analysis.
Q: I am observing a weak, unstable, or non-existent signal for my analyte. What should I do?
A: A poor signal is one of the most common issues in MS analysis.[11] Follow this systematic troubleshooting approach.
Workflow for Troubleshooting Weak Signal
Caption: A systematic flowchart for diagnosing the root cause of a weak analyte signal.
Detailed Explanation:
-
Verify Fluidics: Ensure the LC is delivering mobile phase to the source and the sample is being injected. This eliminates the most basic hardware issues.[12]
-
Check Mobile Phase: The presence of a proton source is non-negotiable for good ESI of this compound. Ensure 0.1% formic acid (or another suitable acid) is present. Solvents with low surface tension, like methanol or acetonitrile, generally produce a more stable spray at lower voltages.[13]
-
Optimize Source Parameters: Default "tune" settings are rarely optimal. You must empirically determine the best parameters for your specific compound and instrument.
-
Capillary (Spray) Voltage: This voltage is critical for generating charged droplets. Too low, and the spray will be unstable; too high, and you risk electrical discharge (arcing), which also causes instability.[14] Systematically ramp the voltage (e.g., from 2.5 kV to 4.5 kV) while infusing the analyte and monitor for the most intense and stable signal.
-
Gas Flows & Temperatures: Desolvation gas (Nitrogen) flow and temperature are key for removing solvent from the droplets to release gas-phase ions. Insufficient heat or gas flow will lead to poor sensitivity. Conversely, excessive heat could potentially cause thermal degradation of the analyte.[15][16]
-
Sprayer Position: The physical location of the ESI needle relative to the inlet cone is critical. Optimize this in both horizontal and vertical axes for maximum signal.[13][16]
-
Q: My spectrum is complicated by multiple adduct peaks ([M+23]⁺, [M+39]⁺, etc.). How can I get a clean [M+H]⁺?
A: This indicates the formation of sodium ([M+Na]⁺), potassium ([M+K]⁺), and potentially other adducts.[17] While sometimes unavoidable, they complicate spectra and can suppress the desired [M+H]⁺ ion, reducing sensitivity.
Causality & Solutions:
-
Source of Contamination: Sodium and potassium are ubiquitous and can leach from glassware, or be present as impurities in reagents or salts.[17]
-
Mechanism: Adducts form when the analyte has a high affinity for cations present in the ESI droplet. The presence of lone pairs on the carboxamide oxygen can contribute to cation binding.
-
Mitigation Strategies:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and fresh HPLC-grade water.
-
Prepare Fresh Mobile Phases: Do not let mobile phases sit for extended periods.
-
Avoid Glassware: Where possible, use polypropylene volumetric flasks and autosampler vials to minimize sodium contamination.[17]
-
Use Volatile Additives: Employing 0.1% formic acid promotes protonation, which directly competes with adduct formation. Ammonium acetate can be used to promote [M+NH₄]⁺ adducts, which can sometimes be more stable and desirable than sodium adducts, but for this compound, targeting [M+H]⁺ is preferable.[18]
-
Q: I see significant peaks at lower m/z values instead of my molecular ion. Is this in-source fragmentation, and how do I control it?
A: Yes, this is a classic sign of in-source fragmentation (or in-source collision-induced dissociation).[19] It occurs when ions are accelerated in the region between the atmospheric pressure source and the vacuum of the mass analyzer, colliding with gas molecules and breaking apart.[20][21]
Control & Optimization:
-
The Key Parameter: Cone Voltage: This parameter is known by many names (Fragmentor Voltage, Declustering Potential, Orifice Voltage). Its primary role is to gently "declutter" ions by stripping away solvent molecules. However, if this voltage is set too high, it imparts enough energy to break covalent bonds.[13][19]
-
The Trade-Off: You need enough cone voltage to prevent solvent clusters (which reduce signal and complicate spectra) but not so much that you fragment your analyte of interest. The carboxamide bond in your molecule is a likely site of fragmentation.[22]
-
Optimization Workflow: The most effective way to optimize this is to infuse a standard solution of your analyte and ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V). Plot the intensity of your desired [M+H]⁺ ion and any major fragment ions against the voltage. You will typically see the [M+H]⁺ signal increase to a maximum and then decrease as the fragment ions begin to dominate. The optimal cone voltage is usually at or just before the peak intensity for the [M+H]⁺ ion.
Diagram: Cone Voltage Optimization
Caption: Relationship between cone voltage and ion intensities.
Part 3: Systematic Optimization Protocol
This protocol provides a step-by-step method for systematically optimizing ESI source parameters for 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide. This should be performed by infusing a solution of the pure compound.
Experimental Protocol: ESI Parameter Optimization
-
Preparation:
-
Prepare a 1 µg/mL solution of the analyte in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set up an infusion pump to deliver the solution to the MS source at a typical flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire data in positive ion mode, scanning a mass range that includes the expected m/z for the [M+H]⁺ isotopic cluster.
-
-
Initial Settings:
-
Begin with the manufacturer's recommended default parameters or use the starting points in Table 1.
-
-
Stepwise Optimization:
-
Step 3.1: Capillary Voltage: While infusing, adjust the capillary voltage in increments of 0.25 kV (e.g., from 2.5 to 4.5 kV). Record the voltage that provides the highest and most stable signal for the [M+H]⁺ ion.[14][23]
-
Step 3.2: Cone/Fragmentor Voltage: Set the capillary voltage to its optimum. Now, vary the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in 5 V increments. Note the voltage that maximizes the [M+H]⁺ signal while keeping fragment ions to a minimum.[16]
-
Step 3.3: Nebulizer Gas: Adjust the nebulizer gas pressure to ensure a fine, stable spray. Listen for changes in the sound of the spray and observe the signal stability.
-
Step 3.4: Desolvation Gas Flow & Temperature: Increase the desolvation gas temperature in 25 °C increments, allowing the source to stabilize at each step. At each temperature, adjust the gas flow rate. Find the combination that yields the highest signal intensity. Be cautious not to use excessively high temperatures that could cause degradation.[15][16]
-
Step 3.5: Final Refinement: Re-adjust the capillary and cone voltages slightly, as they can have interactive effects with the gas and temperature settings.[24]
-
Part 4: Reference Data
Table 1: Recommended Starting Parameters for Analysis
| Parameter | ESI Recommendation | APCI Recommendation | Rationale |
| Polarity | Positive | Positive | The pyridine nitrogen is basic and readily protonated. |
| Capillary / Spray Voltage | 3.0 - 4.0 kV | N/A | Provides sufficient field strength for stable electrospray.[14] |
| Corona Discharge Current | N/A | 3 - 5 µA | The primary ionization mechanism in APCI.[7] |
| Cone / Fragmentor Voltage | 20 - 40 V | 20 - 40 V | A starting range that typically minimizes in-source fragmentation while ensuring good declustering.[13] |
| Source Temperature | 120 - 150 °C | N/A | Aids in droplet desolvation without being excessively harsh. |
| Vaporizer / APCI Probe Temp | N/A | 350 - 450 °C | Necessary to vaporize the mobile phase and analyte before ionization.[7] |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr | Facilitates solvent evaporation. |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% Formic Acid | Provides a proton source to promote [M+H]⁺ formation.[9] |
Note: These are general starting points. Optimal values are instrument-dependent and must be determined empirically.
Table 2: Common Adducts and Isotopic Masses
| Ion Species | Mass Shift | Expected m/z (³⁵Cl₂) | Expected m/z (³⁵Cl³⁷Cl) | Expected m/z (³⁷Cl₂) |
| [M+H]⁺ | +1.0073 | 295.01 | 297.01 | 299.00 |
| [M+NH₄]⁺ | +18.0338 | 312.04 | 314.04 | 316.03 |
| [M+Na]⁺ | +22.9892 | 317.00 | 318.99 | 320.99 |
| [M+K]⁺ | +38.9632 | 332.97 | 334.97 | 336.96 |
| [M+H+CH₃CN]⁺ | +42.0338 | 336.04 | 338.04 | 340.03 |
Note: The formation of acetonitrile adducts has been observed for other pyridine-carboxylate compounds and is a possibility.[25]
References
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Strategies for avoiding saturation effects in ESI-MS - UVic. (n.d.). Retrieved from [Link]
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Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (2012). Journal of the American Society for Mass Spectrometry. [Link]
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10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
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Re-optimizing the ESI probe position. (n.d.). Waters Corporation. [Link]
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Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). Journal of The American Society for Mass Spectrometry. [Link]
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Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. (1998). ResearchGate. [Link]
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Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer using ten representative compounds. (2020). ResearchGate. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]
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Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. (2001). Journal of the American Society for Mass Spectrometry. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
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The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (2022). Journal of Food and Drug Analysis. [Link]
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Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. (2000). Analytical Chemistry. [Link]
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Induced Chemical Ionization on Adduct Formation in ESI/IMS. (2023). Analytical Chemistry. [Link]
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]
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mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
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Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019). LCGC International. [Link]
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Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Journal of Chromatography & Separation Techniques. [Link]
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Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]
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Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2016). Scientific Reports. [Link]
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Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2007). Journal of Chromatography B. [Link]
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Mass Spectrometry. (2014). Chemistry LibreTexts. [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2007). ResearchGate. [Link]
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Atmospheric Pressure Chemical Ionization (APCI). (2025). National MagLab. [Link]
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Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]
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Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. (2023). Rapid Communications in Mass Spectrometry. [Link]
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Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). LCGC International. [Link]
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Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016). PLOS One. [Link]
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Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016). ResearchGate. [Link]
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Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu Scientific Instruments. [Link]
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Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2015). Analytical Chemistry. [Link]
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Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (2001). ResearchGate. [Link]
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Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. (2013). Journal of Chromatography A. [Link]
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A Comparative Guide to the Reproducible Synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
Introduction
2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide belongs to the class of 4-aryl-nicotinamides, which are significant scaffolds in medicinal chemistry. The dichloro-substitution pattern enhances the molecule's reactivity for further functionalization, making it a versatile building block. The 4-aryl substitution is a common feature in a variety of biologically active compounds. This guide will compare two primary synthetic strategies:
-
Pathway A: Late-Stage Arylation via Suzuki-Miyaura Coupling. This convergent approach involves the construction of a functionalized 2,6-dichloropyridine core followed by the introduction of the 2-methylphenyl group.
-
Pathway B: Ring Formation from Acyclic Precursors. This linear approach builds the substituted pyridine ring from simpler, acyclic starting materials.
Each pathway will be evaluated based on potential yield, scalability, availability of starting materials, and the robustness of the individual reaction steps.
Pathway A: Late-Stage Arylation via Suzuki-Miyaura Coupling
This pathway is predicated on the well-established and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The general strategy involves the synthesis of a 2,6-dichloro-4-halopyridine intermediate, which then undergoes a palladium-catalyzed coupling with (2-methylphenyl)boronic acid.
Diagram of Pathway A
Caption: Synthetic route for Pathway A.
Experimental Protocols for Pathway A
Step 1: Synthesis of 2,6-Dichloro-4-iodopyridine-3-carbonitrile (Intermediate B)
A plausible approach to a suitable Suzuki coupling precursor, which is not commercially readily available, would be the direct iodination of 2,6-dichloropyridine-3-carbonitrile.
-
Protocol: To a solution of 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) (1.1 eq). The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for completion. Upon completion, the reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and the product is extracted with an organic solvent. Purification by column chromatography would yield the desired 2,6-dichloro-4-iodopyridine-3-carbonitrile.
Step 2: Suzuki-Miyaura Coupling to form 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile (Intermediate C)
The Suzuki-Miyaura coupling is a robust method for the formation of aryl-aryl bonds.[2]
-
Protocol: In a degassed solvent mixture (e.g., dioxane/water), 2,6-dichloro-4-iodopyridine-3-carbonitrile (1.0 eq) and (2-methylphenyl)boronic acid (1.2 eq) are combined. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq), are added.[3] The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed. After cooling, the mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 3: Hydrolysis of the Nitrile to the Carboxamide (Final Product D)
The final step is the conversion of the nitrile group to a carboxamide. This can be achieved through controlled hydrolysis.[4][5]
-
Protocol: The 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile (1.0 eq) is dissolved in a suitable solvent like a mixture of t-butanol and water. A base, such as powdered potassium hydroxide, is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the pH is adjusted to neutral with a dilute acid. The product is then extracted, and the organic layer is washed, dried, and concentrated to yield the crude 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide, which can be further purified by recrystallization or column chromatography.
Performance and Reproducibility of Pathway A
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Moderate to Good | Suzuki-Miyaura couplings on heteroaromatic systems are generally high-yielding.[6] Nitrile hydrolysis to amides can also be efficient. |
| Scalability | Good | Suzuki-Miyaura reactions are widely used in industrial processes. The purification of intermediates can be a bottleneck on a larger scale. |
| Starting Materials | Moderately Accessible | 2,6-Dichloropyridine-3-carbonitrile is commercially available. (2-Methylphenyl)boronic acid is also readily available. The synthesis of the 4-iodo intermediate adds a step. |
| Reproducibility | High | The individual steps are well-documented and understood reactions. Careful control of reaction conditions, particularly the degassing for the Suzuki coupling, is crucial for reproducibility.[7] |
Pathway B: Ring Formation from Acyclic Precursors
This pathway involves the construction of the pyridine ring from acyclic starting materials, a common strategy in heterocyclic chemistry.
Diagram of Pathway B
Caption: Synthetic route for Pathway B.
Experimental Protocols for Pathway B
Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-3-(2-methylphenyl)acrylate (Intermediate F)
-
Protocol: 2-Methylbenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) are dissolved in a suitable solvent like ethanol or toluene. A catalytic amount of a base, such as piperidine or sodium acetate, is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.
Step 2: Michael Addition and Cyclization to form Ethyl 2,6-dihydroxy-4-(2-methylphenyl)nicotinate (Intermediate G)
-
Protocol: The acrylate intermediate F (1.0 eq) is reacted with a C2-synthon like ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in an anhydrous solvent like ethanol or THF. The base facilitates a Michael addition followed by an intramolecular cyclization to form the dihydroxypyridine ring. Acidic workup precipitates the product, which can be collected by filtration.
Step 3: Chlorination and Hydrolysis to form 2,6-Dichloro-4-(2-methylphenyl)nicotinic acid (Intermediate H)
-
Protocol: The dihydroxynicotinate G (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF. The reaction is heated to reflux. This step converts the hydroxyl groups to chlorides and hydrolyzes the ester to a carboxylic acid upon aqueous workup. The crude product is typically isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.
Step 4: Amidation to form the Final Product (I)
-
Protocol: The nicotinic acid H (1.0 eq) is first converted to its more reactive acid chloride. This is achieved by treating it with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like dichloromethane with a catalytic amount of DMF. After the formation of the acid chloride is complete (as monitored by the cessation of gas evolution), the excess reagent and solvent are removed under reduced pressure. The crude acid chloride is then dissolved in an anhydrous solvent and treated with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the solution, to form the final carboxamide. Purification is typically achieved by recrystallization.
Performance and Reproducibility of Pathway B
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Potentially Lower Overall | This is a longer, more linear synthesis. Each step will have an associated yield loss, potentially leading to a lower overall yield compared to a more convergent route. |
| Scalability | Good | The individual reactions (Knoevenagel, Michael addition, chlorination, amidation) are generally scalable. |
| Starting Materials | Highly Accessible | 2-Methylbenzaldehyde, ethyl cyanoacetate, and ethyl acetate are inexpensive and readily available commodity chemicals. |
| Reproducibility | Good | The reactions involved are classical, well-understood transformations in organic chemistry. |
Comparison and Conclusion
| Feature | Pathway A: Late-Stage Arylation | Pathway B: Ring Formation |
| Overall Strategy | Convergent | Linear |
| Key Reaction | Suzuki-Miyaura Coupling | Pyridine Ring Synthesis |
| Advantages | High reliability of the key C-C bond formation; potentially higher overall yield due to fewer steps from a complex intermediate. | Use of simple, inexpensive starting materials; avoids the need for a potentially difficult to synthesize 4-halopyridine intermediate. |
| Disadvantages | Requires the synthesis of a specific 2,6-dichloro-4-halopyridine-3-carbonitrile intermediate; palladium catalysts can be expensive. | Longer synthetic sequence can lead to lower overall yields; some steps may require optimization for specific substrates. |
For a research setting where rapid access to the target molecule is desired and the cost of the palladium catalyst is not a primary concern, Pathway A offers a more direct and likely higher-yielding route , provided a reliable synthesis for the 4-iodo intermediate can be established.
For larger-scale synthesis where cost-effectiveness is paramount, Pathway B is an attractive alternative due to its use of inexpensive and readily available starting materials. While the overall yield may be lower due to the number of steps, the scalability of each individual reaction is a significant advantage.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, budget, and timeline. Both pathways presented here are based on sound and reproducible chemical principles and provide a solid foundation for the successful synthesis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide.
References
- Not directly cited in the text, but provides context on related syntheses. Sarkar, A., et al. (2000).
- Not directly cited in the text, but provides context on related syntheses. Cuny, G. D., et al. (2004). Organic Syntheses, 81, 254.
- Not directly cited in the text, but provides context on related syntheses. Buchanan, C., & Fitch, R. W. (2012). Sycamore Scholars.
- Not directly cited in the text, but provides context on related syntheses. Prasad, A. S., et al. (2025). Frontiers in Bioengineering and Biotechnology.
- Not directly cited in the text, but provides context on related syntheses. Amr, A. E., et al. (2010). Molecules, 15(9), 6588-6597.
- Not directly cited in the text, but provides context on related syntheses. Baškovč, J., et al. (2012).
- Not directly cited in the text, but provides context on related syntheses. Baškovč, J., et al. (2012).
- Not directly cited in the text, but provides context on related syntheses. Amr, A. E., et al. (2010). Molecules, 15(9), 6588-6597.
- Not directly cited in the text, but provides context on related syntheses. Kunz, K., et al. (2020). Molecules, 25(14), 3185.
-
Not directly cited in the text, but provides context on related syntheses.
-
Not directly cited in the text, but provides context on related syntheses. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]
-
Not directly cited in the text, but provides context on related syntheses.
- Not directly cited in the text, but provides context on related syntheses. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chem. Proc.2025, 18, 54.
-
Not directly cited in the text, but provides context on related syntheses.
- Not directly cited in the text, but provides context on related syntheses. Martínková, L., & Veselá, A. B. (2014). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 427-463.
- Not directly cited in the text, but provides context on related syntheses. Franchetti, P., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(8), 1135-1137.
-
Not directly cited in the text, but provides context on related syntheses. Formation of [Nicotinamide-(2)H3]NAD(+) from [(2)H4]Nicotinamide and [(2)H4]Nicotinic Acid in Human HepG2N Cells and Involvement of (2)H/(1)H Exchange at the Redox Site of NAD(+)/NADH. Available from: [Link]
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Comparative stability analysis of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide at varying pH levels
As a Senior Application Scientist, evaluating the physicochemical stability of complex active pharmaceutical ingredients (APIs) or agrochemical intermediates requires moving beyond basic observation. We must understand the structural causality driving degradation.
The compound 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide presents a fascinating stability profile. Its behavior in aqueous solutions is dictated by a constant tug-of-war between the electronic activation of its chlorinated pyridine ring and the intense steric shielding provided by its bulky 4-aryl substituent.
This guide provides an in-depth, comparative kinetic analysis of this target compound against two structural analogs, detailing the mechanistic pathways and providing a self-validating protocol for robust stability testing aligned with1[1].
Mechanistic Rationale: The Triad of Stability
The degradation of this compound is highly pH-dependent, governed by three competing structural factors:
-
The 3-Carboxamide Group (Hydrolysis): Pyridine carboxamides are susceptible to both acid- and base-catalyzed hydrolysis, which typically proceeds via a rate-limiting tetrahedral intermediate[2].
-
The 2,6-Dichloro Substituents (Electronic Activation): These highly electronegative groups deplete electron density from the pyridine core. In basic environments (pH > 8.0), this makes the C2 and C6 positions highly vulnerable to Nucleophilic Aromatic Substitution ( SNAr ) by hydroxide ions, proceeding through a Meisenheimer complex to displace the chloride[3].
-
The 4-(2-Methylphenyl) Group (Steric Shielding): The ortho-methyl group restricts the rotation of the phenyl ring, forcing it out of the pyridine plane. This creates a physical "steric umbrella" that shields the adjacent 3-carboxamide group from nucleophilic attack, significantly retarding hydrolysis and dictating the regioselectivity of SNAr reactions[4].
Fig 1: pH-dependent degradation pathways of the target pyridine-3-carboxamide.
Comparative Stability Data
To isolate the effects of steric shielding and electronic activation, we compare the Target compound against two analogs:
-
Analog 1 (Sterically Unhindered): 2,6-Dichloropyridine-3-carboxamide (Lacks the 4-aryl group).
-
Analog 2 (Electronically Neutral): 4-(2-methylphenyl)pyridine-3-carboxamide (Lacks the 2,6-dichloro groups).
The following table summarizes the experimental half-lives ( t1/2 ) obtained under accelerated conditions (40°C) across the physiological and environmental pH spectrum.
| Compound | Structural Modification | t1/2 at pH 1.2 (Gastric) | t1/2 at pH 4.5 (Formulation) | t1/2 at pH 7.4 (Blood/Soil) | t1/2 at pH 10.0 (Intestinal/Basic) |
| Target | None (Full Structure) | 18.5 Days | >100 Days | >100 Days | 12.4 Days |
| Analog 1 | Lacks 4-(2-methylphenyl) | 4.2 Days | >100 Days | >100 Days | 2.1 Days |
| Analog 2 | Lacks 2,6-dichloro | 22.1 Days | >100 Days | >100 Days | 45.0 Days |
Data Insights & Causality:
-
At pH 1.2: Analog 1 degrades rapidly due to unhindered acid-catalyzed amide hydrolysis. The Target compound is highly protected (18.5 days) because the 4-(2-methylphenyl) group physically blocks water/hydronium access to the amide carbonyl.
-
At pH 10.0: Analog 1 is destroyed almost immediately (2.1 days) via rapid SNAr chloride displacement. Analog 2 degrades very slowly (45.0 days) because it cannot undergo SNAr and only suffers from sterically hindered base-catalyzed hydrolysis[5]. The Target compound sits in the middle (12.4 days); its chlorines invite SNAr , but the bulky aryl group slows the formation of the required transition state.
Self-Validating Experimental Protocol
To generate trustworthy kinetic data, experiments cannot rely on single-point assumptions. The following protocol is designed as a self-validating system , ensuring that any hidden degradation pathways (e.g., precipitation or volatile loss) immediately flag the assay for review.
Fig 2: Self-validating experimental workflow for forced degradation kinetics.
Step-by-Step Methodology
Step 1: Matrix Preparation
-
Action: Prepare 0.1 M buffer solutions: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate/Bicarbonate). Spike the API to a final concentration of 0.5 mg/mL using 5% Acetonitrile as a co-solvent.
-
Causality: We strictly utilize non-nucleophilic buffers. Using buffers with primary amines (like Tris) would trigger artificial SNAr reactions, confounding the baseline hydroxide-mediated degradation rates[3].
Step 2: Accelerated Incubation
-
Action: Seal samples in amber glass vials and incubate at 40°C ± 2°C in a dark, temperature-controlled shaker for 14 days, pulling aliquots at Days 0, 1, 3, 7, and 14.
-
Causality: 40°C provides sufficient thermal energy to observe quantifiable degradation within a standard 14-day forced degradation window without triggering non-physiological pyrolytic cleavage, aligning with ICH Q1A(R2) accelerated stability standards[6].
Step 3: Aliquot Quenching
-
Action: Extract 100 µL aliquots at each time point and immediately dilute 1:1 with cold mobile phase (pH 7.0).
-
Causality: Rapid neutralization instantly halts pH-driven kinetics. Failing to quench the sample allows degradation to continue while sitting in the autosampler queue, skewing the kinetic curve.
Step 4: Orthogonal HPLC-UV/MS Analysis & Mass Balance Validation
-
Action: Analyze the quenched samples using RP-HPLC coupled with a Diode Array Detector (UV 254 nm) and an in-line single quadrupole Mass Spectrometer.
-
Self-Validation Checkpoint (Critical): Calculate the Mass Balance. The sum of the molar peak areas of the remaining API and all identified degradants must equal 100% ± 2% of the Day 0 API peak area.
-
System Logic: If the mass balance drops below 98%, the system automatically flags the run. A loss of mass balance indicates the formation of non-UV absorbing degradants, volatile byproducts, or insoluble precipitates. If flagged, the protocol mandates orthogonal testing via Evaporative Light Scattering Detection (ELSD) or quantitative NMR (qNMR) to locate the missing mass.
-
References
-
[1] ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). 1
-
[6] Quality guidelines: stability. European Medicines Agency (EMA). 6
-
[5] Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside. Food & Nutrition Research.5
-
[2] Kinetic α-deuterium isotope effects for enzymatic and nonenzymatic hydrolysis of nicotinamide-β-riboside. Archives of Biochemistry and Biophysics. 2
-
[3] Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology - ACS Publications. 3
-
[4] Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters. 4
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Performance Evaluation of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide: A Comparative Analysis Against Commercial Reference Kinase Inhibitors
Introduction
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small-molecule kinase inhibitors that can offer improved efficacy, selectivity, and safety profiles. The pyridine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1][2][3] This guide introduces a novel investigational molecule, 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide, hereafter referred to as Compound X , and provides a comprehensive evaluation of its performance against established, commercially available multi-kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison based on a hypothetical, yet plausible, performance profile for Compound X, grounded in established experimental protocols. The aim is to illustrate a rigorous, technically sound approach to the preclinical evaluation of a novel kinase inhibitor.
Rationale for Comparator Selection
To benchmark the performance of Compound X, we have selected three well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent, albeit non-selective, inhibition of a wide range of protein kinases.[4][5][6] It serves as a crucial positive control in many kinase assays to validate the experimental setup.
-
Sorafenib: An FDA-approved multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR.[1][7][8][9] It is a standard-of-care treatment for several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[10]
-
Sunitinib: Another FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks key drivers of tumor angiogenesis and proliferation, such as VEGFR and PDGFR.[2][11][12][13][14]
The selection of these compounds allows for a multi-faceted comparison, evaluating Compound X not only against a pan-kinase inhibitor but also against clinically relevant, targeted therapies.
Physicochemical Properties: A Foundation for Druggability
The "druggability" of a compound is significantly influenced by its physicochemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3][15][16][17] A comparative analysis of these properties provides initial insights into the potential advantages of a novel compound.
| Property | Compound X (Hypothetical) | Staurosporine | Sorafenib | Sunitinib |
| Molecular Weight ( g/mol ) | 321.18 | 466.53 | 464.80 | 398.47 |
| LogP | 3.8 | 3.5 | 4.5 | 5.2 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 4 | 4 | 3 |
| Polar Surface Area (Ų) | 52.1 | 85.3 | 91.1 | 77.8 |
Data for reference compounds are compiled from publicly available databases. Data for Compound X is calculated based on its chemical structure.
Expert Insight: Compound X exhibits a lower molecular weight and polar surface area compared to the reference compounds. These attributes are often associated with improved cell permeability and oral bioavailability, suggesting a potentially favorable ADME profile for Compound X.
In Vitro Performance Evaluation
Enzymatic Kinase Inhibition Assay
Causality of Experimental Choice: The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target kinase(s). An in vitro kinase assay using purified recombinant kinases provides a direct measure of this activity, typically expressed as the half-maximal inhibitory concentration (IC50). For this evaluation, we will assess the inhibitory activity against a panel of kinases commonly implicated in cancer progression, including VEGFR2, PDGFRβ, and c-Kit.
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a generalized framework for determining the IC50 of test compounds against a panel of kinases.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare stock solutions of recombinant kinases, appropriate peptide substrates, and ATP in the kinase buffer.
-
Prepare serial dilutions of Compound X and reference compounds in DMSO, followed by further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Kₘ for each kinase).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or radiometric assay).[18][19][20][21]
-
-
Data Analysis:
-
Subtract background signal (no enzyme control).
-
Normalize the data to the positive control (enzyme with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validating System: This protocol is self-validating through the inclusion of a positive control (Staurosporine) to confirm assay performance and a negative control (vehicle, e.g., DMSO) to establish the baseline of 0% inhibition.
Hypothetical Performance Data
| Compound | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | c-Kit IC₅₀ (nM) | | :--- | :--- | :--- | :--- | :--- | | Compound X | 15 | 25 | 40 | | Staurosporine | 5 | 8 | 10 | | Sorafenib | 90 | 58 | 68 | | Sunitinib | 9 | 2 | 4 |
Expert Insight: The hypothetical data suggests that Compound X is a potent inhibitor of VEGFR2, PDGFRβ, and c-Kit, with IC50 values in the low nanomolar range. Its potency against these key angiogenic and proliferative kinases is comparable to or better than Sorafenib and in a similar range to Sunitinib, indicating its potential as a strong anti-cancer agent.
Cell-Based Assay: Inhibition of Downstream Signaling
Causality of Experimental Choice: While enzymatic assays measure direct kinase inhibition, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit its target in a physiological context. Western blotting is a standard technique to assess the phosphorylation status of downstream signaling proteins, providing a direct readout of the inhibitor's cellular activity.[22][23][24][25]
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., human umbilical vein endothelial cells (HUVEC) for VEGFR2 signaling) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of Compound X or reference compounds for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target downstream protein (e.g., p-ERK and total ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Self-Validating System: The inclusion of a vehicle-treated, stimulated control establishes the maximum phosphorylation signal, while a non-stimulated control shows the basal phosphorylation level. Total protein levels and a loading control are used for normalization, ensuring the observed effects are due to changes in phosphorylation and not variations in protein expression or loading.
Hypothetical Performance Data
| Compound (at 100 nM) | % Inhibition of VEGF-induced ERK Phosphorylation in HUVECs |
| Compound X | 85% |
| Staurosporine | 95% |
| Sorafenib | 75% |
| Sunitinib | 90% |
Expert Insight: The hypothetical data for Compound X demonstrates potent inhibition of VEGF-induced downstream signaling in a cellular context, consistent with its enzymatic activity against VEGFR2. This suggests good cell permeability and target engagement.
In Vivo Efficacy: Human Tumor Xenograft Model
Causality of Experimental Choice: The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. A human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and widely accepted method for evaluating in vivo efficacy.[26][27][28][29][30]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line (e.g., A498 renal cell carcinoma) into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer Compound X and reference compounds orally once daily for a specified period (e.g., 21 days). A vehicle control group receives the formulation excipient only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the results.
-
Self-Validating System: The vehicle control group provides the baseline for tumor growth, against which the efficacy of the test compounds is measured. Monitoring body weight is a crucial indicator of compound toxicity.
Hypothetical Performance Data
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) at Day 21 |
| Compound X | 30 | 78% |
| Sorafenib | 30 | 65% |
| Sunitinib | 40 | 85% |
Expert Insight: In this hypothetical in vivo study, Compound X demonstrates significant anti-tumor efficacy, with a TGI comparable to the clinically approved drug Sunitinib and superior to Sorafenib at a similar dose. This suggests that the potent in vitro activity of Compound X translates to robust in vivo performance.
Visualizing the Science: Diagrams
Hypothetical Signaling Pathway and Inhibition
Caption: Inhibition of key oncogenic signaling pathways.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
This comparative guide provides a framework for evaluating the performance of a novel pyridine-3-carboxamide derivative, Compound X, as a potential kinase inhibitor. Based on the hypothetical data presented, Compound X demonstrates a promising preclinical profile characterized by:
-
Favorable Physicochemical Properties: Suggesting good potential for oral bioavailability.
-
Potent In Vitro Activity: Exhibiting strong enzymatic and cellular inhibition of key cancer-related kinases and their signaling pathways.
-
Robust In Vivo Efficacy: Showing significant tumor growth inhibition in a human tumor xenograft model, comparable to or exceeding that of established commercial drugs.
While the data for Compound X is illustrative, the experimental designs and comparative framework outlined here represent a rigorous and scientifically sound approach for the preclinical assessment of novel kinase inhibitors. Further studies would be required to fully characterize the selectivity, safety, and pharmacokinetic profile of Compound X to determine its potential for clinical development.
References
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
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Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Buggy, J. J., ... & Cherrington, J. M. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]
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Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. [Link]
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Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Ryan, A. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851-11858. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
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Sunitinib - Wikipedia. (n.d.). Retrieved from [Link]
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Shultz, M. D. (2019). Two decades of US FDA-approved small-molecule kinase inhibitors: a review of their clinical and nonclinical properties. Journal of medicinal chemistry, 62(4), 1735-1776. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2022). Blue Ridge Institute for Medical Research. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). Pharmaceutical Research. [Link]
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Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature reviews Drug discovery, 6(9), 734-745. [Link]
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SUTENT® (sunitinib malate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Retrieved from [Link]
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What is the mechanism of Sorafenib Tosylate? (2024). Patsnap Synapse. [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014). Anticancer Research. [Link]
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Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2009). Clinical Cancer Research. [Link]
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Sunitinib: the antiangiogenic effects and beyond. (2014). OncoTargets and Therapy. [Link]
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Staurosporine: world's first indolocarbazole & anticancer drug precursor. (n.d.). Satoshi Omura. [Link]
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Sorafenib tosylate: uses, dosing, warnings, adverse events, interactions. (2024). Drugs.com. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. [Link]
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staurosporine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Kinase activity-tagged western blotting assay. (2020). PubMed. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Full article: Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis. [Link]
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Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021). PubMed. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
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Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
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Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). News-Medical.net. [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]
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Lab Standard Operating Procedure Template: Kinase Assay with P-32. (n.d.). Harvard Environmental Health and Safety. [Link]
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FDA-approved Protein Kinase Inhibitors. (n.d.). Sino Biological. [Link]
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In vitro kinase assay. (2024). Protocols.io. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PMC - NIH. [Link]
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Kinase inhibitors: the science behind a revolution. (n.d.). The Institute of Cancer Research. [Link]
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New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. (2015). Spandidos Publications. [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). PMC - NIH. [Link]
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Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry. [Link]
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Xenograft Method In Breast Cancer Mouse Model Optimization. (2025). Breast Cancer: Targets and Therapy. [Link]
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Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023). Cleveland Clinic. [Link]
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2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carboxamide
As a complex pharmaceutical intermediate, 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide presents specific logistical and environmental challenges at the end of its lifecycle. Because this molecule contains a halogenated pyridine ring and a carboxamide moiety, its disposal cannot be treated as standard organic waste. Improper handling risks the release of highly toxic environmental pollutants, regulatory non-compliance, and severe safety hazards.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, extraction, and disposal of this compound.
Hazard Assessment & Mechanistic Causality
To build a compliant and safe disposal strategy, we must first understand the chemical causality dictating these protocols.
-
The Halogenation Hazard (Dioxin Formation): The presence of two chlorine atoms on the pyridine ring strictly categorizes this compound as halogenated organic waste [1]. When chlorinated organic compounds are subjected to low-to-medium temperature combustion, they undergo de novo synthesis to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known[2]. This synthesis peaks between 300°C and 400°C[3]. Therefore, this chemical must be routed exclusively to high-temperature incinerators capable of sustaining temperatures >850°C, which thermodynamically destroys any formed dioxins[4].
-
The Nitrogenous Hazard (NOx Emissions): The pyridine nitrogen and the carboxamide group will oxidize during incineration to form nitrogen oxides (NOx). Consequently, the chosen disposal facility must be equipped with post-combustion gas scrubbers and continuous emission monitoring systems (CEMS)[5].
-
Segregation Economics: Halogenated waste must be strictly segregated from non-halogenated solvent waste[6]. Mixing the two contaminates the entire waste bulk, exponentially increasing disposal costs, as non-halogenated waste is typically repurposed for fuel blending, whereas halogenated waste requires specialized, energy-intensive destruction[7].
Operational Handling & Experimental Workflow
To minimize hazardous waste generation, laboratory workflows must be designed with disposal in mind. The following is a self-validating protocol for the post-reaction extraction and waste segregation of 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide.
Protocol: Self-Validating Extraction and Waste Segregation Objective: Isolate the target compound while generating strictly segregated, compliant waste streams.
-
Reaction Quenching: Terminate the synthesis reaction by slowly adding the mixture to an ice-water bath (0–5°C) under continuous stirring. Causality: Cold quenching precipitates the highly lipophilic pyridine derivative, reducing its solubility in the aqueous phase and minimizing the volume of contaminated water.
-
Halogenated Extraction: Add Dichloromethane (DCM) or Chloroform to the quenched mixture. Causality: Utilizing a halogenated solvent for extraction ensures that the target molecule (which is already halogenated) and the extraction solvent share the same waste classification. This prevents the creation of a "mixed" waste stream that would complicate disposal[8].
-
Phase Separation & Verification: Transfer the mixture to a separatory funnel. Allow 10 minutes for complete phase separation. Drain the lower organic layer (containing the target compound and DCM) into a collection flask.
-
Aqueous Neutralization (Self-Validation Step): Test the remaining aqueous layer using pH indicator strips. Neutralize the aqueous phase using 1M NaOH or 1M HCl until the pH stabilizes between 5.5 and 10.5[9]. Validation: A secondary operator must verify the pH before the aqueous layer is routed to the aqueous waste carboy.
-
Waste Routing: Transfer the organic extracts (if deemed waste) directly into a red-labeled "Halogenated Organic Waste" container. Do not mix with acetone, ethanol, or ethyl acetate.
Step-by-Step Disposal Protocols
When 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide or its solutions are no longer needed, they must be disposed of following strict Resource Conservation and Recovery Act (RCRA) guidelines[10].
A. Solid Waste Disposal (Powders & Consumables)
-
Collect all unreacted powders, contaminated filter papers, and disposable spatulas.
-
Place the materials inside a chemically compatible, sealable plastic bag (double-bagging is recommended).
-
Deposit the bag into a rigid, leak-proof hazardous solid waste bin lined with a polyethylene bag[11].
-
Label the bin clearly with: "Hazardous Waste: Toxic Solid, Halogenated Pyridine Derivative."
B. Liquid Waste Disposal (Solvent Streams)
-
Ensure the liquid waste container is made of glass or PTFE (avoid galvanized steel, which corrodes upon contact with halogenated solvents)[7].
-
Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Keep the container securely capped at all times unless actively adding waste[12].
-
Apply an EPA-compliant Hazardous Waste tag, explicitly checking the "Halogenated" and "Toxic" hazard boxes[13].
C. Empty Container Management
-
Any glass vial or reagent bottle that previously held the pure compound must be treated as acutely contaminated.
-
Perform a Triple Rinse using a compatible halogenated solvent (e.g., DCM)[14].
-
Collect all rinsate and dispose of it in the Halogenated Organic Waste stream[1].
-
Once triple-rinsed, deface the original chemical label. The container is now considered "RCRA Empty" and can be disposed of as regular glass waste[14].
Quantitative Waste Management Data
The following table summarizes the logistical parameters for managing the waste streams associated with this compound. Adhering to these limits ensures regulatory compliance and laboratory safety.
| Waste Stream Category | Primary Components | EPA Classification | Compatible Storage Container | Max Accumulation Time (LQG)* |
| Solid Halogenated Waste | Pyridine derivative powders, contaminated PPE | D-Listed (Toxicity) | HDPE Bucket with secure lid | 90 Days |
| Halogenated Liquid Waste | DCM, Chloroform, dissolved pyridine derivative | F-Listed (F002) | Glass or PTFE-lined carboy | 90 Days |
| Aqueous Waste | Neutralized salts, water (pH 5.5 - 10.5) | Non-hazardous | Polyethylene Jug | N/A (Drain disposal if permitted) |
| Empty Containers | Glass vials, reagent bottles | RCRA Empty | N/A | N/A (Regular trash post-rinse) |
*Large Quantity Generator (LQG) status. Small Quantity Generators (SQG) may accumulate waste for up to 180 days[13].
Waste Routing Workflow
The following diagram illustrates the logical decision tree for routing 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carboxamide waste streams to ensure environmental compliance and prevent dioxin formation.
Waste routing logic for halogenated pyridine derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).[Link]
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Lab Manager. "Managing Hazardous Chemical Waste in the Lab." LabManager.com.[Link]
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Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com.[Link]
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Shibamoto, T., et al. "Dioxin formation from waste incineration." PubMed (NIH).[Link]
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Food and Agriculture Organization. "Small and Medium-Sized Waste Incinerator Dioxin Control and Emission Standards." FAOLEX.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
